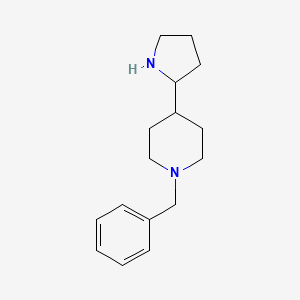

1-苄基-4-(吡咯烷-2-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

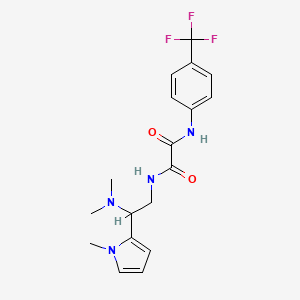

“1-Benzyl-4-(pyrrolidin-2-yl)piperidine” is a compound that contains a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of “1-Benzyl-4-(pyrrolidin-2-yl)piperidine” and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(pyrrolidin-2-yl)piperidine” is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

The chemical reactions involving “1-Benzyl-4-(pyrrolidin-2-yl)piperidine” and similar compounds often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-4-(pyrrolidin-2-yl)piperidine” include a molecular formula of C16H22N2O, an average mass of 258.359 Da, and a monoisotopic mass of 258.173218 Da .科学研究应用

- Stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates, affecting their binding to enantioselective proteins .

- Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. These compounds were optimized for selective androgen receptor modulation .

- Short and efficient syntheses of functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate have been developed. These involve diastereospecific 1,3-dipolar cycloadditions .

- Follistatin, a protein, suppresses the production of experimental multiple-organ metastasis by small cell lung cancer cells in natural killer cell-depleted SCID mice .

Medicinal Chemistry and Drug Discovery

Selective Androgen Receptor Modulators (SARMs)

Functionalized Phosphonates

Pyrrol-2-one Fragment in Drug Development

Metastasis Suppression

Structure–Activity Relationship (SAR) Studies

作用机制

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes .

Mode of Action

It is likely that the compound interacts with its targets through a combination of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in hydrogen bonding .

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular signaling and function .

Action Environment

The action, efficacy, and stability of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature .

未来方向

The future directions for “1-Benzyl-4-(pyrrolidin-2-yl)piperidine” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . This is due to the significant role that piperidine-containing compounds play in the pharmaceutical industry .

属性

IUPAC Name |

1-benzyl-4-pyrrolidin-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-5-14(6-3-1)13-18-11-8-15(9-12-18)16-7-4-10-17-16/h1-3,5-6,15-17H,4,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLECPDMILCCLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(pyrrolidin-2-yl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2429751.png)

![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2429757.png)

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429758.png)

![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2429760.png)

![5,6-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2429762.png)

![4-(4-fluorobenzyl)-1-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2429763.png)

![2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2429764.png)

![N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2429765.png)

![N-(2,5-difluorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2429768.png)

![(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2429773.png)